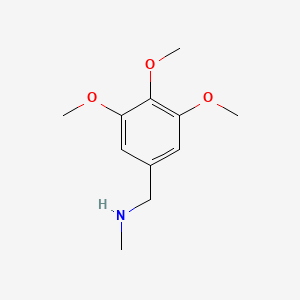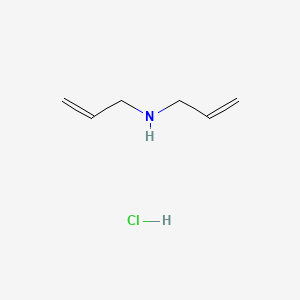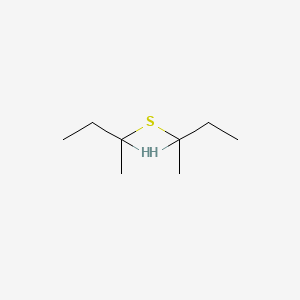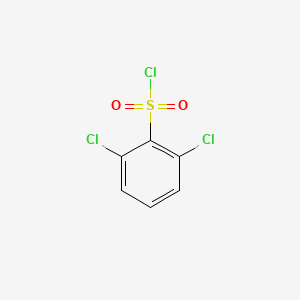
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione
Overview
Description
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. . The structure of this compound consists of an isoindoline-1,3-dione core with a bromomethyl group attached to the phenyl ring.
Mechanism of Action
Target of Action
The primary targets of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the brain.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors, specifically at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of various neurological processes, including mood, reward, and motor control. Changes in this pathway can have significant downstream effects, potentially influencing behavior and neurological function.
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . The compound’s bioavailability and its absorption, distribution, metabolism, and excretion (ADME) properties would need to be further investigated.
Result of Action
It has been suggested that isoindolines and isoindoline-1,3-dione can modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents . Additionally, they may have the capacity to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences.
Biochemical Analysis
Biochemical Properties
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as the dopamine receptor D2, where it acts as a ligand, binding to the receptor and influencing its activity . . The nature of these interactions involves binding to specific amino acid residues at the receptor’s allosteric site, thereby modulating its function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly blood cancer cell lines such as K562 and Raji cells, this compound has demonstrated cytotoxic effects, leading to increased apoptosis and necrosis . The influence of this compound on cell signaling pathways includes the modulation of gene expression and alterations in cellular metabolism, which contribute to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the dopamine receptor D2, affecting its conformation and activity . This binding interaction involves specific amino acid residues at the receptor’s allosteric site, leading to changes in receptor function. Additionally, this compound inhibits enzyme activity by interacting with the active sites of target enzymes, thereby modulating their catalytic functions . These molecular interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant activity in epilepsy models . At higher doses, toxic or adverse effects may occur, including neurotoxicity and other side effects . These dosage-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by its interactions with cellular transporters and binding proteins, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that it reaches the appropriate sites of action within the cell.
Preparation Methods
The synthesis of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a catalyst in carbon tetrachloride (CCl4). The reaction mixture is refluxed for a specific duration and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for isoindoline-1,3-dione derivatives often involve the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the desired substituents .
Chemical Reactions Analysis
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the isoindoline-1,3-dione core can lead to the formation of isoindoline derivatives.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents for oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
4-(Bromomethyl)phenyl)isoindoline-1,3-dione: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHZIKJFGRZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346988 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57365-06-7 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(Bromomethyl)phenyl]isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)


![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)


